

The Discovery and Development of Orteronel (TAK-700): A Technical Guide

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Compound of Interest

Compound Name: Orteronel, (R)-

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Orteronel (TAK-700) is a non-steroidal, orally bioavailable, and selective inhibitor of the enzyme 17 α -hydroxylase/17,20-lyase (CYP17A1), a critical chokepoint in the androgen biosynthesis pathway.[1][2] Developed by Takeda Pharmaceutical Company, Orteronel was investigated primarily for the treatment of castration-resistant prostate cancer (CRPC), with studies also exploring its potential in breast cancer.[1] By inhibiting androgen production in the testes, adrenal glands, and within the tumor microenvironment, Orteronel aimed to deprive prostate cancer cells of the hormonal fuel they require for growth and proliferation.[1]

This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Orteronel. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this investigational agent. While the clinical development of Orteronel for prostate cancer was ultimately discontinued due to its failure to demonstrate a significant overall survival benefit in pivotal Phase III trials, the journey of its development offers valuable insights into the targeting of androgen synthesis and the complexities of clinical trial design in oncology.[3][4]

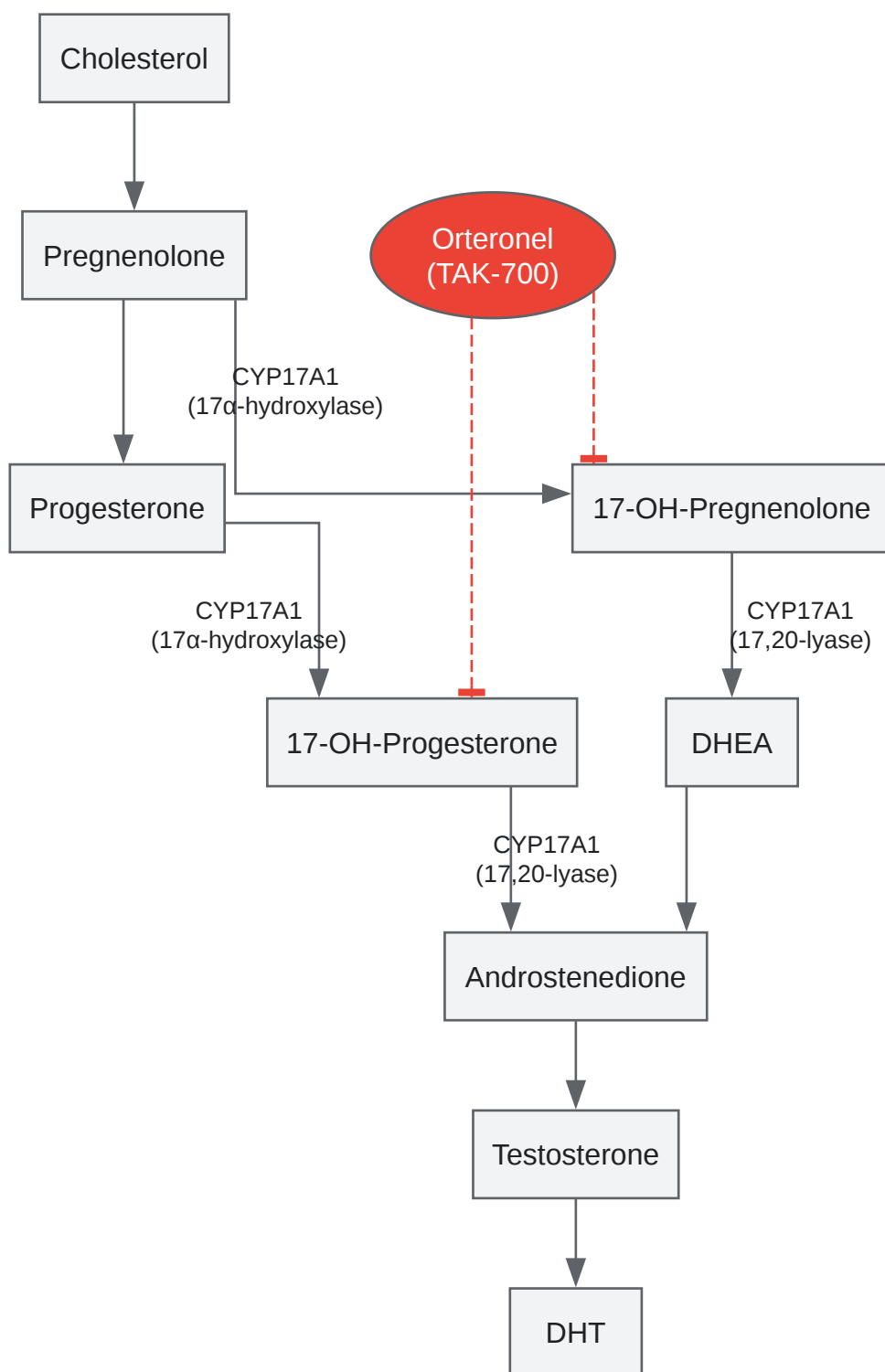
Mechanism of Action

Orteronel's therapeutic effect stems from its potent and selective inhibition of CYP17A1, an enzyme that catalyzes two key sequential reactions in steroidogenesis.[5] CYP17A1 exhibits

both 17 α -hydroxylase and 17,20-lyase activity. The 17,20-lyase activity is the rate-limiting step for the production of androgen precursors, dehydroepiandrosterone (DHEA) and androstenedione.[5]

Preclinical studies demonstrated that Orteronel is a more potent inhibitor of 17,20-lyase activity compared to its 17 α -hydroxylase activity.[1] This selectivity was considered a potential advantage over other CYP17A1 inhibitors like abiraterone acetate, as it was hypothesized to reduce the risk of mineralocorticoid-related side effects by having a lesser impact on cortisol synthesis.[1][6] Orteronel's inhibition of CYP17A1 is reversible.[1]

The following diagram illustrates the androgen synthesis pathway and the point of inhibition by Orteronel.



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Androgen Synthesis Pathway and Orteronel's Mechanism of Action.

Preclinical Development

The preclinical evaluation of Orteronel established its potent and selective inhibition of androgen synthesis, providing a strong rationale for its clinical development.

In Vitro Studies

In cell-free enzyme assays, Orteronel demonstrated a 5.4-fold greater potency for inhibiting human 17,20-lyase activity compared to 17 α -hydroxylase activity.^[1] Further validation in human adrenal tumor cells showed that Orteronel treatment led to a 27-fold more potent suppression of the 17,20-lyase metabolite DHEA compared to the 17 α -hydroxylase metabolite cortisol.^[1] In cultured rat testicular cells, Orteronel potently inhibited testosterone production with minimal effect on corticosterone.^[1]

In Vivo Studies

Preclinical studies in animal models confirmed the in vivo activity of Orteronel.

Table 1: Summary of Preclinical In Vivo Efficacy of Orteronel

| Animal Model | Dosing | Key Findings |
|---|----------------------------|---|
| Uncastrated Rats | Not specified | Significantly suppressed serum testosterone levels and decreased the weight of androgen-dependent organs. ^[1] |
| Cynomolgus Monkeys | Twice daily administration | Significantly reduced serum DHEA and testosterone levels compared to vehicle. ^[1] |
| Cynomolgus Monkeys (in combination with castration) | Not specified | Further suppressed testosterone levels compared to castration alone, with sustained suppression. ^[1] |

Pharmacokinetics in Animals

Pharmacokinetic studies in rats and monkeys indicated that Orteronel is extensively excreted in an unchanged form in the urine. The renal clearance rates suggested the involvement of

urinary tubular secretion.

Clinical Development

Orteronel underwent extensive clinical investigation, primarily in patients with prostate cancer at various stages of the disease.

Phase I Clinical Trials

Phase I studies were designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of Orteronel. A dose-escalation study in Japanese patients with CRPC established that Orteronel at doses up to 400 mg twice daily was tolerable. In this study, serum testosterone was rapidly suppressed, and 13 out of 15 patients achieved at least a 50% reduction in prostate-specific antigen (PSA) from baseline.

Phase I/II Clinical Trials

A Phase I/II study of Orteronel in combination with docetaxel and prednisone in patients with metastatic CRPC (mCRPC) identified a dose-limiting toxicity of grade 3 febrile neutropenia at a 400 mg twice-daily dose of Orteronel.^{[7][8]} Despite this, the combination was generally tolerable and showed substantial antitumor activity, with significant reductions in PSA, DHEA-S, and testosterone levels.^{[7][8]}

Table 2: Efficacy Results from a Phase I/II Study of Orteronel with Docetaxel and Prednisone in mCRPC

| Efficacy Endpoint | Result |
|---|--|
| ≥50% PSA reduction after 4 cycles | 59% of patients ^[8] |
| Median best PSA response | -77% ^[8] |
| Objective partial responses (RECIST-evaluable patients) | 70% (7 of 10 patients) ^{[7][8]} |
| Median time to PSA progression | 6.7 months ^{[7][8]} |
| Median time to radiographic disease progression | 12.9 months ^{[7][8]} |

Phase III Clinical Trials

Several large, randomized Phase III trials were conducted to definitively assess the efficacy and safety of Orteronel in different prostate cancer patient populations.

ELM-PC 5 (NCT01193257)

This trial evaluated Orteronel plus prednisone versus placebo plus prednisone in patients with mCRPC that had progressed during or after docetaxel-based therapy.^[9] The study was unblinded after a prespecified futility analysis indicated that the primary endpoint of improved overall survival (OS) would likely not be met.^{[9][10]}

Table 3: Key Efficacy Results from the ELM-PC 5 Trial

| Endpoint | Orteronel + Prednisone | Placebo + Prednisone | Hazard Ratio (95% CI) | p-value |
|---|------------------------|----------------------|-----------------------|------------------------|
| Median Overall Survival | 17.0 months | 15.2 months | 0.886 (0.739–1.062) | 0.190 ^[9] |
| Median Radiographic Progression-Free Survival | 8.3 months | 5.7 months | 0.760 (0.653–0.885) | < 0.001 ^[9] |
| ≥50% PSA decline rate | 25% | 10% | - | < 0.001 ^[9] |

ELM-PC 4 (NCT01193244)

This trial investigated Orteronel plus prednisone in chemotherapy-naïve patients with mCRPC.^[11] Similar to the ELM-PC 5 trial, while Orteronel demonstrated an improvement in radiographic progression-free survival (rPFS), it failed to show a statistically significant improvement in OS.^[3]

SWOG-1216 (NCT01809691)

This Phase III trial evaluated the addition of Orteronel to androgen deprivation therapy (ADT) versus bicalutamide with ADT in men with newly diagnosed metastatic hormone-sensitive prostate cancer (mHSPC).[5] The study did not meet its primary endpoint of improved OS.[5]

Table 4: Key Efficacy Results from the SWOG-1216 Trial

| Endpoint | Orteronel + ADT | Bicalutamide + ADT | Hazard Ratio (95% CI) | p-value |
|----------------------------------|-----------------|--------------------|-----------------------|------------|
| Median Overall Survival | 81.1 months | 70.2 months | 0.86 (0.72–1.02) | 0.040[5] |
| Median Progression-Free Survival | 47.6 months | 23.0 months | 0.58 (0.51–0.67) | < 0.001[5] |
| 5-year Overall Survival Rate | 59.7% | 57.9% | - | - |

Safety and Tolerability

Across clinical trials, Orteronel was generally well-tolerated.[1] The most common adverse events reported in single-agent studies were fatigue, nausea, and constipation.[1] When combined with docetaxel, febrile neutropenia was a dose-limiting toxicity.[1] Other grade ≥3 adverse events included hypokalemia, hypertension, and pneumonitis.[1]

Table 5: Common Adverse Events (All Grades) Reported in Orteronel Clinical Trials

| Adverse Event | Frequency |
|---|-----------------------------|
| Fatigue | ~64-78% [8] |
| Nausea | ~33-47% [8] |
| Diarrhea | ~38-48% [8] |
| Constipation | ~38% [1] |
| Hypertension | ~44% |
| Alopecia (in combination with docetaxel) | ~61% [8] |
| Neutropenia (in combination with docetaxel) | ~39% [8] |

Experimental Protocols

While complete, detailed internal protocols are not publicly available, this section synthesizes information from published literature to provide an overview of the methodologies used in key Orteronel studies.

Preclinical In Vivo Efficacy Study

Objective: To assess the anti-tumor activity of Orteronel in a prostate cancer xenograft model.

Animal Model: Male athymic nude mice (6-8 weeks old) are typically used for xenograft studies.

Cell Line: Androgen-sensitive human prostate cancer cell lines, such as LNCaP, are commonly used.

Procedure:

- **Cell Culture:** LNCaP cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum.
- **Tumor Implantation:** A suspension of LNCaP cells is subcutaneously injected into the flank of the mice.
- **Tumor Growth Monitoring:** Tumor volume is measured regularly using calipers.

- **Randomization:** Once tumors reach a predetermined size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.
- **Drug Administration:** Orteronel is administered orally at specified doses and schedules. The control group receives a vehicle.
- **Efficacy Assessment:** Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. Blood samples may be collected to measure serum PSA and testosterone levels.

Phase III Clinical Trial Protocol (SWOG-1216)

Objective: To compare the efficacy and safety of Orteronel plus ADT versus bicalutamide plus ADT in men with mHSPC.

Study Design: A multicenter, randomized, open-label Phase III trial.[\[5\]](#)

Patient Population: Men with newly diagnosed mHSPC.[\[5\]](#)

Treatment Arms:

- **Experimental Arm:** Orteronel (300 mg orally twice daily) in combination with ADT.[\[5\]](#)
- **Control Arm:** Bicalutamide (50 mg orally once daily) in combination with ADT.[\[5\]](#)

Primary Endpoint: Overall Survival (OS).[\[5\]](#)

Secondary Endpoints:

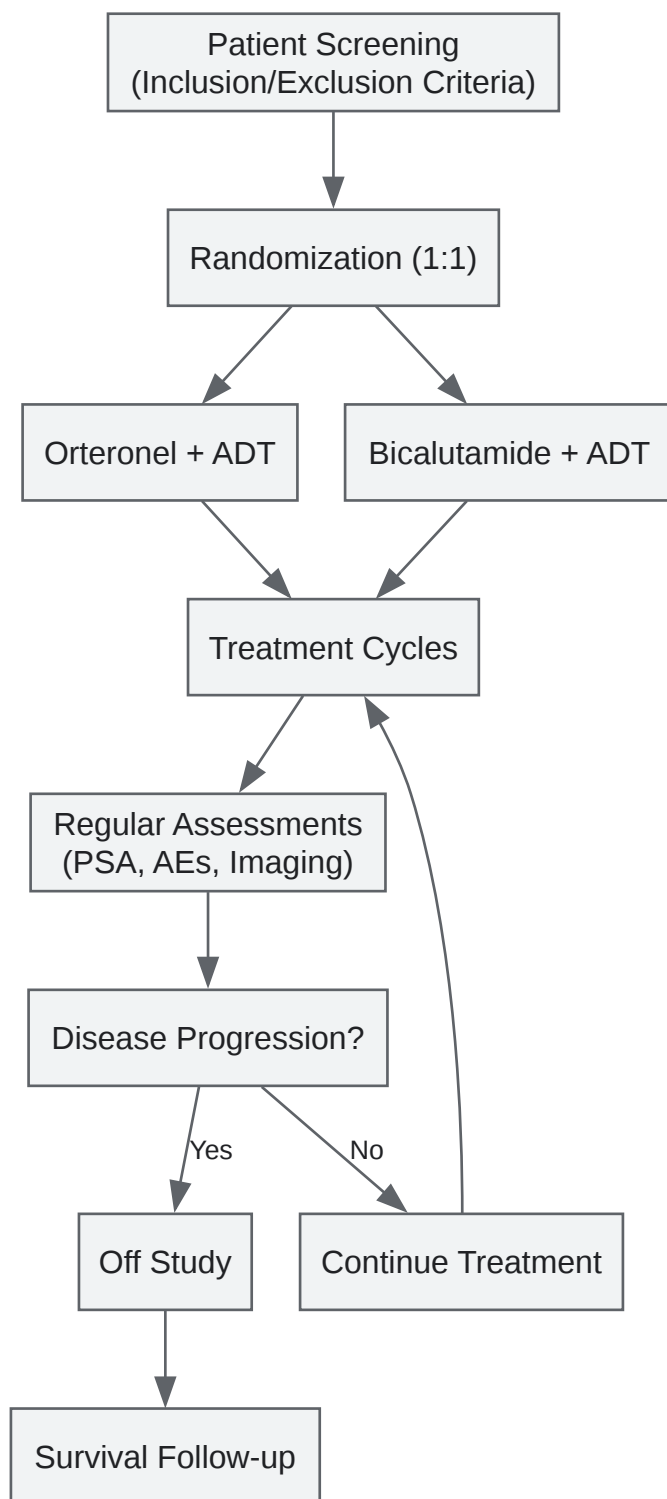
- Progression-Free Survival (PFS).[\[5\]](#)
- Prostate-Specific Antigen (PSA) response at 7 months.[\[5\]](#)
- Adverse event profile.[\[5\]](#)

Key Assessments:

- **Screening:** Includes medical history, physical examination, performance status assessment, laboratory tests, and imaging to confirm metastatic disease.

- **Treatment Period:** Regular monitoring of vital signs, adverse events, and laboratory parameters. PSA levels are measured at specified intervals.
- **Tumor Assessment:** Radiographic imaging (e.g., CT scans, bone scans) is performed at baseline and periodically to assess disease progression.
- **Survival Follow-up:** Patients are followed for survival after discontinuing treatment.

The following diagram provides a simplified workflow for a patient enrolled in a clinical trial like SWOG-1216.



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Simplified Clinical Trial Workflow for Orteronel.

Conclusion

Orteronel (TAK-700) is a potent and selective inhibitor of CYP17A1, which demonstrated significant activity in reducing androgen levels and showed antitumor effects in preclinical and early-phase clinical studies. However, in large-scale Phase III trials for both chemotherapy-naïve and post-chemotherapy mCRPC, as well as for mHSPC, Orteronel failed to confer a statistically significant overall survival benefit, leading to the discontinuation of its development for prostate cancer.

The development of Orteronel highlights the critical importance of overall survival as a primary endpoint in oncology drug development and underscores the challenges in translating promising early-phase results into definitive clinical benefit. Despite its ultimate clinical outcome, the research and clinical data generated from the Orteronel program have contributed valuable knowledge to the field of prostate cancer therapeutics and the role of androgen synthesis inhibition. The detailed preclinical and clinical findings presented in this guide serve as a comprehensive resource for scientists and researchers working on the development of novel anticancer agents.

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References

- 1. Orteronel for the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. researchgate.net [researchgate.net]
- 4. Orteronel for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orteronel for Metastatic Hormone-Sensitive Prostate Cancer: A Multicenter, Randomized, Open-Label Phase III Trial (SWOG-1216) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orteronel Switch Maintenance Therapy in Metastatic Castration Resistant Prostate Cancer After First-Line Docetaxel: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial (SAKK 08/11) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and Efficacy Study of TAK-700 in Patients With Nonmetastatic Castration-resistant Prostate Cancer and a Rising Prostate-specific Antigen [clin.larvol.com]

- 8. SWOG-1216 Orteronel vs Bicalutamide With ADT for Metastatic Hormone-Sensitive Prostate Cancer - The ASCO Post [ascopost.com]
- 9. Phase II study of single-agent orteronel (TAK-700) in patients with nonmetastatic castration-resistant prostate cancer and rising prostate-specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.foxchase.org [profiles.foxchase.org]
- 11. Orteronel plus prednisone in patients with chemotherapy-naïve metastatic castration-resistant prostate cancer (ELM-PC 4): a double-blind, multicentre, phase 3, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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